molecular formula CaH2I2O B1591387 Calcium;diiodide;hydrate CAS No. 71626-98-7

Calcium;diiodide;hydrate

Cat. No. B1591387
M. Wt: 311.9 g/mol
InChI Key: XIRQETYMJRSWOH-UHFFFAOYSA-L
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Patent
US06201006B1

Procedure details

In a 1 l flask, 26.27 g of ethyl 6-cyano-1-ethylindole-2-carboxylate and 0.91 g of sodium bicarbonate were dissolved with 300 ml of tetrahydrofuran and then cooled to 0° C. To this mixture was added CaI2.H2O and then slowly added NaBH4. The reaction mixture was stirred while slowly warming from 0° C. to room temperature with stirring. After examined by TLC, ice and a catalytic amount of acetic acid were added thereto at 0° C. and the mixture was stirred. The reaction solution was evaporated to remove tetrahydrofuran, and the residue was diluted with water and extracted three times with ethyl acetate. The organic extracts were combined, dried over MgSO4 and then evaporated. The residue was purified with silica gel column chromatography [eluent: ethyl acetate/n-hexane(1:2)]. The fractions containing the desired product were combined and then evaporated to obtain 18.2 g of the title compound as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.91 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
ethyl 6-cyano-1-ethylindole-2-carboxylate
Quantity
26.27 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[Na+].O1CCCC1.[I-].[I-].[Ca+2].O.[BH4-].[Na+].[C:17]([C:19]1[CH:27]=[C:26]2[C:22]([CH:23]=[C:24]([C:30](OCC)=[O:31])[N:25]2[CH2:28][CH3:29])=[CH:21][CH:20]=1)#[N:18]>C(O)(=O)C>[CH2:28]([N:25]1[C:26]2[C:22](=[CH:21][CH:20]=[C:19]([C:17]#[N:18])[CH:27]=2)[CH:23]=[C:24]1[CH2:30][OH:31])[CH3:29] |f:0.1,3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[I-].[Ca+2].O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0.91 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
300 mL
Type
reactant
Smiles
O1CCCC1
Name
ethyl 6-cyano-1-ethylindole-2-carboxylate
Quantity
26.27 g
Type
reactant
Smiles
C(#N)C1=CC=C2C=C(N(C2=C1)CC)C(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while slowly warming from 0° C. to room temperature
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
at 0° C. and the mixture was stirred
CUSTOM
Type
CUSTOM
Details
The reaction solution was evaporated
CUSTOM
Type
CUSTOM
Details
to remove tetrahydrofuran
ADDITION
Type
ADDITION
Details
the residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel column chromatography [eluent: ethyl acetate/n-hexane(1:2)]
ADDITION
Type
ADDITION
Details
The fractions containing the desired product
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(=CC2=CC=C(C=C12)C#N)CO
Measurements
Type Value Analysis
AMOUNT: MASS 18.2 g
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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